molecular formula C20H29NO7 B13349153 Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate

Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate

Cat. No.: B13349153
M. Wt: 395.4 g/mol
InChI Key: UVFMDNPMYPSAEH-HNNXBMFYSA-N
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Description

Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is often used in organic synthesis and has applications in the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate typically involves the protection of the amino group of L-tyrosine methyl ester with tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

Major Products Formed

Scientific Research Applications

Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that recognize the Boc-protected amino group, leading to its deprotection and subsequent reactions. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2-(Boc-amino)-3-(4-bromo-2-thiazolyl)propanoate
  • Methyl (S)-2-(Boc-amino)-3-(4-hydroxyphenyl)propanoate
  • Methyl (S)-2-(Boc-amino)-3-(4-methoxyphenyl)propanoate

Uniqueness

Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate is unique due to the presence of two Boc-protected amino groups and a phenolic hydroxyl group. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its structure also provides specific interactions in biological systems, making it useful in medicinal chemistry .

Properties

Molecular Formula

C20H29NO7

Molecular Weight

395.4 g/mol

IUPAC Name

methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C20H29NO7/c1-19(2,3)27-17(24)21(18(25)28-20(4,5)6)15(16(23)26-7)12-13-8-10-14(22)11-9-13/h8-11,15,22H,12H2,1-7H3/t15-/m0/s1

InChI Key

UVFMDNPMYPSAEH-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CC1=CC=C(C=C1)O)C(=O)OC)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C(CC1=CC=C(C=C1)O)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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